molecular formula C14H13N3O4 B11928596 Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate

Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate

Cat. No.: B11928596
M. Wt: 287.27 g/mol
InChI Key: UTOUVTVKVWBZMU-UHFFFAOYSA-N
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Description

Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzamido group attached to a pyrimidine ring, and a methyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving urea and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction, where a benzoyl chloride reacts with an amine group on the pyrimidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological macromolecules, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-amino-2-oxopyrimidin-1(2H)-yl)acetate
  • Methyl 2-(4-hydroxy-2-oxopyrimidin-1(2H)-yl)acetate
  • Methyl 2-(4-methylamino-2-oxopyrimidin-1(2H)-yl)acetate

Uniqueness

Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate is unique due to the presence of the benzamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable molecule for research and development in various fields.

Properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

methyl 2-(4-benzamido-2-oxopyrimidin-1-yl)acetate

InChI

InChI=1S/C14H13N3O4/c1-21-12(18)9-17-8-7-11(16-14(17)20)15-13(19)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16,19,20)

InChI Key

UTOUVTVKVWBZMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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